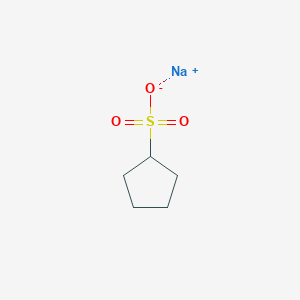
Sodium Cyclopentanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium Cyclopentanesulfonate is an organosulfur compound with the molecular formula C5H9NaO3S. It is a sodium salt of cyclopentanesulfonic acid and is known for its diverse applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium Cyclopentanesulfonate can be synthesized through the sulfonation of cyclopentane using sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) followed by neutralization with sodium hydroxide (NaOH). The reaction typically involves:
Sulfonation: Cyclopentane reacts with SO3 or ClSO3H to form cyclopentanesulfonic acid.
Neutralization: The resulting acid is then neutralized with NaOH to produce this compound.
Industrial Production Methods: Industrial production of this compound often involves continuous sulfonation processes using SO3 gas in a controlled environment to ensure high yield and purity. The neutralization step is carried out in large reactors to handle bulk quantities .
Chemical Reactions Analysis
Types of Reactions: Sodium Cyclopentanesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert it into sulfides or thiols.
Substitution: It can participate in nucleophilic substitution reactions to form different sulfonate esters or amides
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, amines
Major Products:
Oxidation Products: Cyclopentanesulfonic acid, sulfonates.
Reduction Products: Cyclopentyl sulfides, thiols.
Substitution Products: Sulfonate esters, sulfonamides
Scientific Research Applications
Sodium Cyclopentanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a sulfonating agent in organic synthesis to introduce sulfonate groups into molecules.
Biology: Employed in biochemical assays and as a reagent in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals
Mechanism of Action
The mechanism of action of Sodium Cyclopentanesulfonate involves its ability to act as a sulfonating agent. It introduces sulfonate groups into organic molecules, which can alter their chemical properties and reactivity. The sulfonate group is highly polar and can enhance the solubility and stability of compounds in aqueous environments .
Comparison with Similar Compounds
- Sodium Methanesulfonate (CH3SO3Na)
- Sodium Ethanesulfonate (C2H5SO3Na)
- Sodium Benzenesulfonate (C6H5SO3Na)
Comparison:
- Sodium Cyclopentanesulfonate is unique due to its cyclopentane ring structure, which imparts different steric and electronic properties compared to linear or aromatic sulfonates.
- Sodium Methanesulfonate and Sodium Ethanesulfonate are simpler aliphatic sulfonates with smaller molecular sizes.
- Sodium Benzenesulfonate is an aromatic sulfonate with distinct electronic characteristics due to the benzene ring .
Properties
IUPAC Name |
sodium;cyclopentanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3S.Na/c6-9(7,8)5-3-1-2-4-5;/h5H,1-4H2,(H,6,7,8);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCIZUTULJOLHT-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)S(=O)(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NaO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
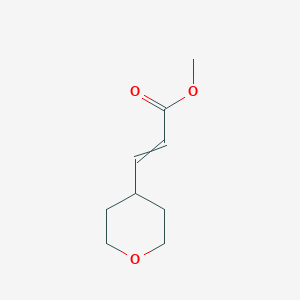
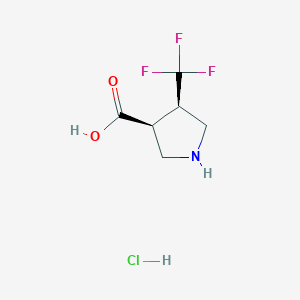
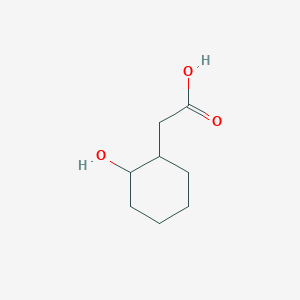
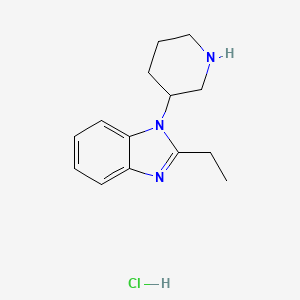
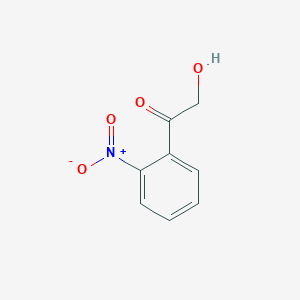
![4-Bromo-2-[1-(hydroxyimino)ethyl]phenol](/img/structure/B11719334.png)
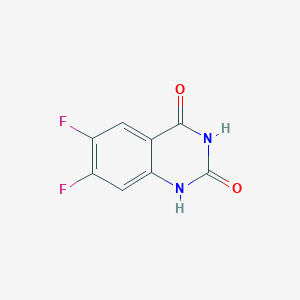

![6-(4-(Trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B11719353.png)
![3-Bromo-2,8-dimethylimidazo[1,2-a]pyridine](/img/structure/B11719361.png)

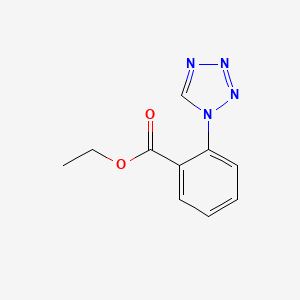
![2-[2-(Hydroxyimino)ethyl]-5-methoxyphenol](/img/structure/B11719378.png)

